Benzo[d]isothiazole-6-carboxylic acid
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Overview
Description
Benzo[d]isothiazole-6-carboxylic acid (BTCA) is a benzothiazole derivative . It may be used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which shows the potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .
Synthesis Analysis
The synthesis of benzothiazole compounds is related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis
The molecular formula of BTCA is C8H5NO2S . The molecular weight is 179.20 .Chemical Reactions Analysis
In the field of biochemistry and medicinal chemistry, benzothiazoles have played an important role due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers .Physical And Chemical Properties Analysis
BTCA has a melting point of 245-251 °C (lit.) . It is a white to light yellow crystal powder .Scientific Research Applications
Antibacterial and Antifungal Applications
Benzo[d]isothiazole-6-carboxylic acid derivatives have demonstrated significant antibacterial activity. For instance, certain synthesized compounds exhibited good to moderate antibacterial activity against a range of microorganisms, including Staphylococcus aureus, Bacillus subtilis, Psuedomonas aeruginosa, and Escherichia coli. These findings suggest potential applications in developing new antibacterial agents (Chavan & Pai, 2007). Additionally, some benzo[d]isothiazole derivatives have been found to have antifungal properties, although they were not active against all tested fungal species (Zani, Vicini, & Incerti, 2004).
Antiviral and Anticancer Applications
Compounds derived from benzo[d]isothiazole have been evaluated for their potential in treating infectious diseases and drug-resistant cancers. However, these compounds did not show significant antiviral or antimicrobial activity in some studies. Notably, benzo[d]isothiazole compounds displayed marked cytotoxicity against certain human cell lines, indicating potential applications in cancer research (Vicini et al., 2003). Another study highlighted the antiretroviral activity of benzo[d]isothiazole hydrazones against HIV-1, including strains carrying clinically relevant mutations, suggesting their potential use in anti-HIV therapies (Vicini, Incerti, & la Colla, 2009).
Anti-Inflammatory and Antidegenerative Applications
Some benzo[d]isothiazole derivatives have shown promising results in reducing the harmful effects induced by IL-1β in human chondrocyte cultures, suggesting their use as anti-inflammatory and antidegenerative agents in diseases like osteoarthritis (Vicini et al., 2007).
Applications in Organic Chemistry and Drug Discovery
Benzo[d]isothiazole-6-carboxylic acid derivatives have also been used in the synthesis of various organic compounds. These derivatives have been utilized as building blocks in drug discovery, offering possibilities for exploring chemical space around molecules studied as ligands for target receptors (Durcik et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1,2-benzothiazole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)5-1-2-6-4-9-12-7(6)3-5/h1-4H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZASEWVKCRYOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)SN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]isothiazole-6-carboxylic acid | |
CAS RN |
1015070-97-9 |
Source
|
Record name | 1,2-benzothiazole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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